molecular formula C10H6ClF3N2O B3034763 4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline CAS No. 219773-96-3

4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline

Cat. No. B3034763
M. Wt: 262.61 g/mol
InChI Key: LKRMUFYBFMVGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline is a quinazoline derivative that has been studied for various biological activities. It is structurally related to several compounds that have been synthesized and evaluated for their potential medicinal properties, such as hypolipidemic, antinociceptive, and antitumor activities . The presence of a trifluoromethyl group and a chloro substituent on the quinazoline ring system is a common feature in these compounds, which may contribute to their biological activities.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions starting from commercially available or readily synthesized intermediates. For instance, compound 1, a derivative of 4-chloro-5-methoxy-2-(trifluoromethyl)quinazoline, was synthesized from 4-chloro-7-fluoro-6-nitro-quinazoline through substitution, nucleophilic substitution reaction, and reduction reactions . Similarly, other quinazoline derivatives have been synthesized using cyclization and etherization reactions . The synthesis routes are optimized to improve yields and to ensure the formation of the desired products.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic quinazoline core, which can be substituted at various positions to generate a wide range of compounds with different properties. The substitution pattern on the quinazoline ring is crucial for the biological activity of these compounds. For example, the introduction of methoxy and chloro substituents has been shown to influence the biological activities of these molecules .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including lithiation and subsequent reactions with electrophiles, cyclocondensation, and chlorination . These reactions are used to introduce different substituents onto the quinazoline ring, which can significantly alter the physical, chemical, and biological properties of the compounds. The reactivity of the quinazoline derivatives towards nucleophiles is also an important aspect of their chemistry, as it allows for further functionalization of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the quinazoline ring. The introduction of electron-withdrawing or electron-donating groups can affect the compound's lipophilicity, which in turn can influence its absorption and distribution in biological systems . The presence of a trifluoromethyl group is known to increase the lipophilicity of the compounds, which may enhance their biological activity . The chemical stability of these compounds is also an important consideration, especially for their potential use as medicinal agents.

Scientific Research Applications

Synthesis and Biological Activity

4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline and its derivatives have been a focus of scientific research due to their potential biological activities. For instance, a study by Ouyang et al. (2016) developed a rapid synthetic method for a compound closely related to 4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline, which exhibited potential medicinal properties (Ouyang et al., 2016).

Tubulin-Polymerization Inhibition

In the field of cancer research, derivatives of this quinazoline have been evaluated for their cytotoxicity and ability to inhibit tubulin polymerization. Wang et al. (2014) discovered new tubulin-polymerization inhibitors through the modification of the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety, revealing the compound's significant in vitro cytotoxic activity and substantial inhibition of colchicine binding (Wang et al., 2014).

Antitumor Activities

Chandregowda et al. (2009) synthesized a series of 6,7-dialkoxy-4-anilinoquinazolines, including derivatives of 4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline, and assessed their antitumor activities. Their findings showed significant cytotoxic effects on specific cancer cell lines, comparable to known anticancer drugs (Chandregowda, Kush, & Reddy, 2009).

Antimicrobial and Antinociceptive Activities

Patel and Patel (2011) explored the antimicrobial activity of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, noting compounds with chloro and methoxy groups exhibited good antimicrobial activity (Patel & Patel, 2011). Additionally, Bonacorso et al. (2016) reported on the synthesis and analgesic effect of 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines, demonstrating their potential in pain management (Bonacorso et al., 2016).

Imaging Applications

D. Holt et al. (2006) contributed to imaging applications by synthesizing [11C]gefitinib, a derivative of 4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline, for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography, highlighting its potential in diagnostic imaging (Holt, Ravert, Dannals, & Pomper, 2006).

Corrosion Inhibition

Research by Kumar et al. (2020) indicates that quinazoline derivatives, including those related to 4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline, can act as effective corrosion inhibitors for mild steel, demonstrating their application in material science (Kumar et al., 2020).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may have specific target organ toxicity (single exposure) with the target organ being the respiratory system . It’s recommended to avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

4-chloro-5-methoxy-2-(trifluoromethyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c1-17-6-4-2-3-5-7(6)8(11)16-9(15-5)10(12,13)14/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRMUFYBFMVGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=NC(=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline
Reactant of Route 3
4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline
Reactant of Route 4
4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline
Reactant of Route 5
Reactant of Route 5
4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline
Reactant of Route 6
Reactant of Route 6
4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.